molecular formula C15H16N2O3S2 B2858980 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide CAS No. 899945-45-0

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Cat. No.: B2858980
CAS No.: 899945-45-0
M. Wt: 336.42
InChI Key: ZSECPNCUXOQKJX-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide (CAS 899945-45-0) is a high-purity chemical compound supplied for research applications. This molecule features a tetrahydroquinoline core structure, a motif of significant interest in medicinal chemistry, which is functionalized with a thiophene-2-carbonyl group and a methanesulfonamide moiety . The molecular formula is C15H16N2O3S2, and it has a molecular weight of 336.42 g/mol . Compounds based on the tetrahydroquinoline scaffold, particularly those incorporating sulfonamide groups, have been investigated for their potential Nitric Oxide Synthase (NOS) inhibitory activity, making them relevant for research in neurological disorders and pain pathways . The structural architecture of this compound, combining a rigid, planar tetrahydroquinoline system with polar sulfonamide and carbonyl groups, contributes to its potential for targeted molecular interactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access supporting analytical data and specifications, including InChI, InChI Key, and SMILES strings (InChI=1S/C15H16N2O3S2/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3) to facilitate their experimental work .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSECPNCUXOQKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide typically involves multi-step reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a quinoline precursor under specific conditions. The reaction may involve the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the quinoline moiety can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide involves its interaction with specific molecular targets. The thiophene and quinoline moieties can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .

Comparison with Similar Compounds

Modifications on the Sulfonamide Group

2.1.1 Aromatic Sulfonamide Derivatives
highlights two analogs:

  • 2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (MW: 426.56)
  • 2,4,6-Trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (MW: >426.56)

These compounds replace the methanesulfonamide group with bulkier benzene sulfonamide moieties substituted with methyl groups. However, the aromatic rings may enhance π-π stacking interactions with target proteins .

2.1.2 Alkyl and Heterocyclic Substituents Compounds in and , such as N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70), feature carboximidamide groups instead of sulfonamides. The dihydrochloride salt in 70 improves solubility, a critical factor for in vivo efficacy.

Modifications on the Tetrahydroquinoline Core

2.2.1 Substitutions at the 1-Position describes (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (14d), where the 1-position is substituted with a butyryl group and the 6-position with a naphthalenylmethyl group. This compound targets μ-opioid receptors (MOR), demonstrating how core substitutions can redirect biological activity. The target compound’s thiophene-2-carbonyl group at the 1-position may instead favor interactions with enzymes like histone deacetylases (HDACs) or nitric oxide synthases (NOS), as suggested by analogs in and .

2.2.2 Oxo-Modified Derivatives includes compounds like N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (28), where the 2-oxo group introduces a ketone. The target compound lacks this feature, prioritizing lipophilicity for membrane penetration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2,4-Dimethyl Analog Compound 70
Molecular Weight ~362.4 (estimated) 426.56 ~450 (estimated)
Key Substituents Methanesulfonamide Benzene sulfonamide Carboximidamide (salt)
Solubility Moderate (polar group) Low (hydrophobic) High (dihydrochloride)
Likely logP ~2.5 ~3.8 ~1.5 (ionized form)

The target compound’s methanesulfonamide group provides a favorable balance of solubility and lipophilicity, making it more drug-like than bulkier analogs. Salt forms (e.g., dihydrochloride in 70) offer alternative strategies to improve bioavailability .

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a thiophene ring with a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C24H24N2O3S2C_{24}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of 452.6 g/mol. It features a unique structure that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight452.6 g/mol
StructureThiophene and Tetrahydroquinoline derivative

Research indicates that compounds similar to this compound exhibit significant interactions with various biological pathways:

  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
  • Receptor Modulation : Preliminary studies suggest that the compound can modulate receptor activities, particularly those related to pain and inflammation.

Antimicrobial Properties

Studies have shown that thiophene derivatives possess antimicrobial activity. For instance, similar compounds have been reported to inhibit bacterial growth and exhibit antifungal properties. The specific activity of this compound in this regard remains to be fully elucidated but is promising based on structural similarities.

Anticancer Activity

The tetrahydroquinoline scaffold is well-documented for its anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms through which this compound exerts its effects are under investigation but may involve:

  • Cell Cycle Arrest : Inducing cell cycle arrest at specific checkpoints.
  • Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

Case Studies and Research Findings

  • Study on Inhibitory Effects :
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant inhibitory effects on cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Activity Assessment :
    Research conducted on thiophene derivatives indicated their potential as antimicrobial agents against various pathogens. The findings suggested a dose-dependent response in inhibiting microbial growth .
  • Mechanistic Studies :
    Investigations into the mechanism of action revealed that thiophene-containing compounds could activate specific signaling pathways involved in inflammation and cancer progression .

Q & A

Basic: What are standard synthetic protocols for N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Formation : Catalytic hydrogenation or reductive amination to construct the tetrahydroquinoline backbone .

Thiophene-2-carbonyl Attachment : Reacting the tetrahydroquinoline intermediate with thiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Methanesulfonamide Introduction : Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., NaOH) at 0–5°C to minimize side reactions .

Purification : High-performance liquid chromatography (HPLC) to achieve >95% purity, validated via 1^1H NMR and mass spectrometry (MS) .

Advanced: How can reaction yields be optimized during the introduction of the methanesulfonamide group?

Answer:
Yield optimization requires:

  • Temperature Control : Maintaining sub-10°C during sulfonylation to reduce hydrolysis of methanesulfonyl chloride .
  • Stoichiometry : Using a 1.2–1.5 molar excess of methanesulfonyl chloride relative to the amine intermediate to drive the reaction to completion .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency. Post-reaction quenching with ice-cold water precipitates the product, improving recovery .

Basic: What spectroscopic methods validate the compound’s structure and purity?

Answer:

  • 1^1H NMR : Confirms substituent integration (e.g., methanesulfonamide protons at δ 3.0–3.2 ppm; thiophene protons at δ 7.0–7.5 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H+^+] at m/z 375.1) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How to resolve contradictions in biological activity data across different NOS inhibition assays?

Answer:
Discrepancies in nitric oxide synthase (NOS) inhibition data may arise from:

  • Enzyme Isoform Specificity : Use recombinant human isoforms (iNOS, eNOS, nNOS) to isolate target effects. For example, compound analogs show selectivity for nNOS over eNOS (IC50_{50} ratios >50-fold) due to hydrophobic pocket interactions .
  • Assay Conditions : Standardize buffer pH (7.4) and cofactors (e.g., NADPH, Ca2+^{2+}) to minimize variability .
  • Structural Modifications : Compare analogs (e.g., replacing thiophene with benzene sulfonamide) to identify critical pharmacophores .

Basic: What in vitro models are used for preliminary biological screening?

Answer:

  • Enzyme Inhibition : Radiolabeled 3^3H-arginine conversion assays with recombinant NOS isoforms expressed in Sf9 cells .
  • Cellular Viability : MTT assays in HEK-293 or SH-SY5Y cells to assess cytotoxicity at 10–100 µM concentrations .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., nNOS heme domain) .

Advanced: What computational strategies predict the compound’s binding mode to neuronal NOS (nNOS)?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with nNOS’s tetrahydrobiopterin-binding site. Key residues (e.g., Trp306, Glu371) form hydrogen bonds with the thiophene carbonyl and methanesulfonamide groups .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes in the active site .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene enhance potency) using Hammett σ constants .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h, monitoring degradation via HPLC .
  • Plasma Stability : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS/MS .
  • Light Sensitivity : Store in amber vials under UV light (254 nm) for 48h to detect photodegradation products .

Advanced: What strategies improve selectivity for nNOS over cytochrome P450 enzymes?

Answer:

  • Structural Rigidification : Introduce bulky substituents (e.g., methyl groups on the tetrahydroquinoline ring) to reduce P450 active-site access .
  • Metabolic Profiling : Use human liver microsomes to identify major metabolites (e.g., hydroxylation at C3 of thiophene) and modify labile positions .
  • Co-crystallization : Resolve X-ray structures with nNOS and CYP3A4 to design spatially discriminating analogs .

Basic: What are key considerations for designing structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Vary substituents on the tetrahydroquinoline (e.g., 6-position vs. 8-position) to assess impact on NOS inhibition .
  • Functional Group Swaps : Replace methanesulfonamide with acetamide or urea to probe hydrogen-bonding requirements .
  • Bioisosteres : Substitute thiophene with furan or pyrrole to evaluate aromatic stacking interactions .

Advanced: How to address low aqueous solubility in preclinical testing?

Answer:

  • Salt Formation : Convert to hydrochloride salts via treatment with HCl in methanol, improving solubility by 5–10-fold .
  • Prodrug Design : Introduce phosphate esters at the methanesulfonamide group, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to enhance bioavailability .

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